3,6-Bis(methylthio)pyridazine
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Overview
Description
3,6-Bis(methylthio)pyridazine is a heterocyclic compound featuring a pyridazine ring substituted with two methylthio groups at the 3 and 6 positions. Pyridazine derivatives are known for their diverse biological activities and applications in medicinal chemistry, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Bis(methylthio)pyridazine typically involves the selective functionalization of the pyridazine scaffold. One common method includes the reaction of 3,6-dichloropyridazine with sodium methylthiolate under controlled conditions . This reaction proceeds through nucleophilic substitution, where the chlorine atoms are replaced by methylthio groups.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is crucial in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 3,6-Bis(methylthio)pyridazine undergoes various chemical reactions, including:
Oxidation: The methylthio groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The pyridazine ring can be reduced to dihydropyridazine derivatives using reducing agents such as sodium borohydride.
Substitution: The methylthio groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methylthiolate, arylzinc halides.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydropyridazine derivatives.
Substitution: Various substituted pyridazine derivatives.
Scientific Research Applications
3,6-Bis(methylthio)pyridazine has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 3,6-Bis(methylthio)pyridazine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and derivative used .
Comparison with Similar Compounds
3,6-Dichloropyridazine: A precursor in the synthesis of 3,6-Bis(methylthio)pyridazine.
3,4-Bis(methylthio)-6-chloropyridazine: Another thio-substituted pyridazine derivative with similar synthetic routes.
Pyridazinone Derivatives: Compounds with a similar pyridazine core but different substituents, exhibiting diverse biological activities.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological properties. Its dual methylthio groups enhance its potential for further functionalization and application in various fields .
Properties
CAS No. |
37813-54-0 |
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Molecular Formula |
C6H8N2S2 |
Molecular Weight |
172.3 g/mol |
IUPAC Name |
3,6-bis(methylsulfanyl)pyridazine |
InChI |
InChI=1S/C6H8N2S2/c1-9-5-3-4-6(10-2)8-7-5/h3-4H,1-2H3 |
InChI Key |
BCPWVUPUCCLLBA-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NN=C(C=C1)SC |
Origin of Product |
United States |
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